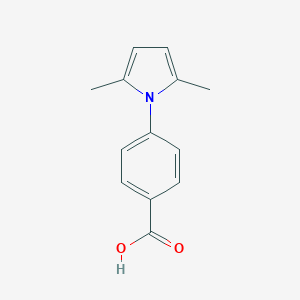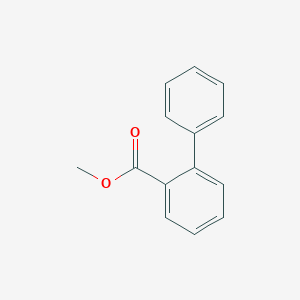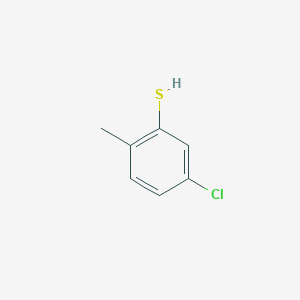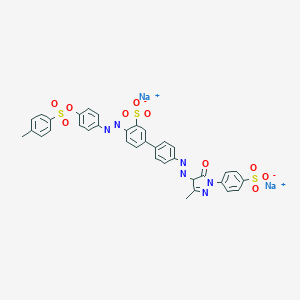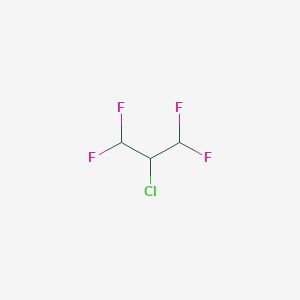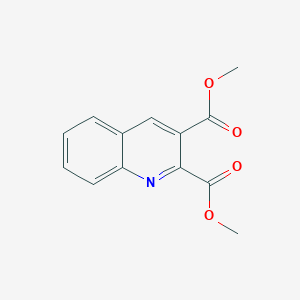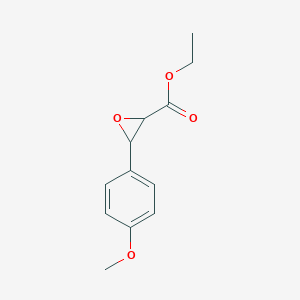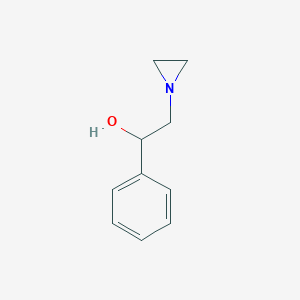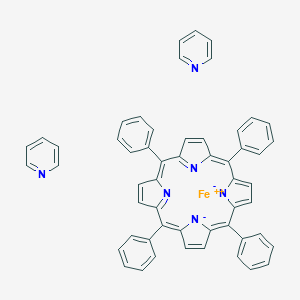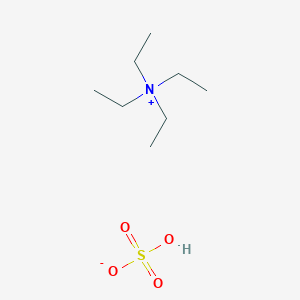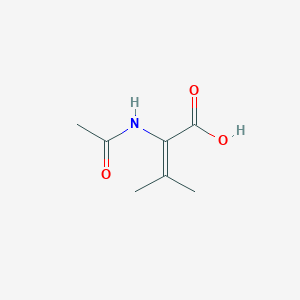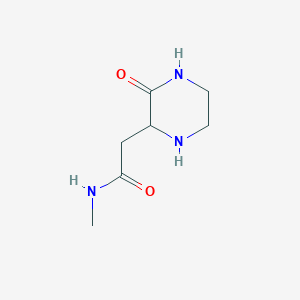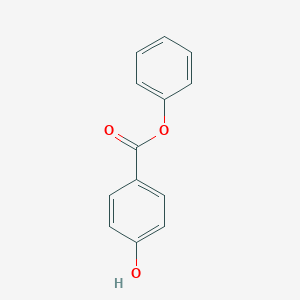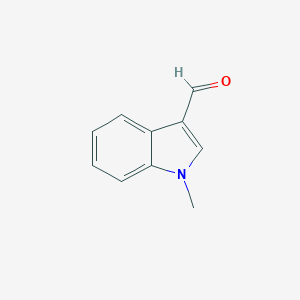![molecular formula C44H84NO8P B096937 1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 19229-69-7](/img/structure/B96937.png)
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate, commonly known as TMA-DPH, is a fluorescent probe that has been widely used in the scientific community to study biological membranes and lipid bilayers.
Aplicaciones Científicas De Investigación
TMA-DPH is widely used as a fluorescent probe to study the properties of biological membranes and lipid bilayers. It has been used to measure membrane fluidity, lipid order, and lipid polarity. TMA-DPH has also been used to study the effects of various drugs and toxins on membrane properties.
Mecanismo De Acción
TMA-DPH is a polarity-sensitive probe that emits fluorescence when it is incorporated into the hydrophobic region of the lipid bilayer. The fluorescence intensity is sensitive to the polarity of the surrounding environment, and changes in the fluorescence intensity can be used to measure changes in membrane properties.
Efectos Bioquímicos Y Fisiológicos
TMA-DPH has been shown to have minimal effects on membrane properties and cell viability at low concentrations. However, at higher concentrations, TMA-DPH can disrupt membrane properties and affect cell viability. It is important to use appropriate concentrations of TMA-DPH in experiments to avoid these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TMA-DPH is its high sensitivity to changes in membrane properties. It can be used to measure small changes in membrane fluidity, lipid order, and lipid polarity. However, TMA-DPH is not specific to any particular lipid or membrane component, and its fluorescence intensity can be affected by other factors such as pH and temperature.
Direcciones Futuras
For the use of TMA-DPH include the development of new probes and the use of TMA-DPH in combination with other techniques to obtain a more complete understanding of membrane structure and function.
Métodos De Síntesis
The synthesis of TMA-DPH involves the reaction of 1,3-diphosphoglycerate with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine followed by the addition of trimethylamine and 4-(dimethylamino)pyridine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
Número CAS |
19229-69-7 |
|---|---|
Nombre del producto |
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C44H84NO8P |
Peso molecular |
786.1 g/mol |
Nombre IUPAC |
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21- |
Clave InChI |
DGPLNVRALNGTPE-YEUCEMRASA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OP(=O)(OCC[N+](C)(C)C)[O-])COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
1,3-di-O-octadecenylglycero-2-phosphocholine DOE-2-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



